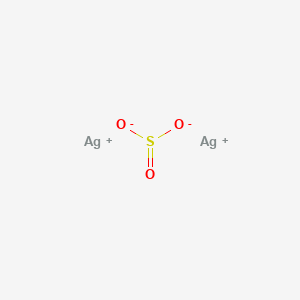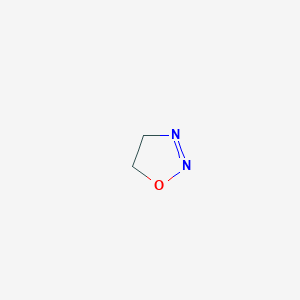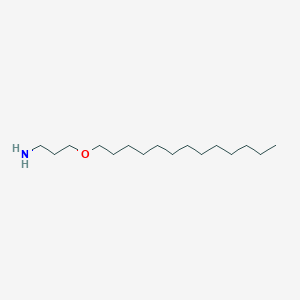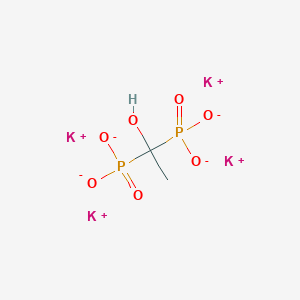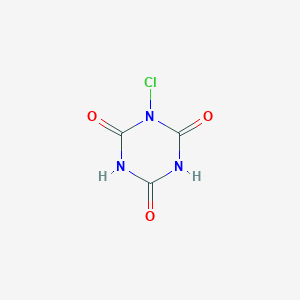
Chloroisocyanuric acid
Übersicht
Beschreibung
Chloroisocyanuric acid is an organic compound with the formula C₃H₂ClN₃O₃. It is a derivative of cyanuric acid, where chlorine atoms replace some of the hydrogen atoms. This compound is widely used as a disinfectant, bleaching agent, and a reagent in organic synthesis. It is known for its strong chlorine odor and is often found in tablet or granule form for both domestic and industrial use .
Vorbereitungsmethoden
Chloroisocyanuric acid is typically prepared from cyanuric acid through a reaction with chlorine gas and trisodium cyanurate. The process involves chlorinating cyanuric acid with calcium carbonate as an acid-binding agent under the action of a metal ion masking agent and a dispersant to generate dithis compound. This intermediate is then mixed with a base to obtain metal dithis compound, which is further reacted with chlorine under low temperature and acidic conditions to produce this compound .
Analyse Chemischer Reaktionen
Chloroisocyanuric acid undergoes various types of chemical reactions, including:
Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Substitution: It serves as a halogenating reagent, converting primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones.
Wissenschaftliche Forschungsanwendungen
Chloroisocyanuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation and halogenation reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces to prevent contamination.
Medicine: It is used in the formulation of disinfectants for medical facilities.
Wirkmechanismus
The mechanism of action of chloroisocyanuric acid involves the release of chlorine when it comes into contact with water. This chlorine acts as a strong oxidizing agent, disrupting the cellular processes of microorganisms, leading to their inactivation and death. The molecular targets include the cell membrane and intracellular enzymes, which are oxidized and rendered non-functional .
Vergleich Mit ähnlichen Verbindungen
Chloroisocyanuric acid is often compared with other similar compounds such as:
Dithis compound: This compound also serves as a disinfectant and bleaching agent but has two chlorine atoms instead of three.
Trithis compound: It is another derivative with three chlorine atoms and is used similarly in disinfection and bleaching.
Cyanuric chloride: This compound is used in the synthesis of herbicides and dyes but does not have the same disinfectant properties.
This compound is unique in its balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-chloro-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOUZVKYLHALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156627 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-78-8 | |
| Record name | Chloroisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroisocyanuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)

